molecular formula C8H12N2O2S B112857 5-Amino-n,2-dimethylbenzenesulfonamide CAS No. 6274-17-5

5-Amino-n,2-dimethylbenzenesulfonamide

Cat. No. B112857
CAS RN: 6274-17-5
M. Wt: 200.26 g/mol
InChI Key: MJDDMEMUOZNKIJ-UHFFFAOYSA-N
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Description

“5-Amino-n,2-dimethylbenzenesulfonamide” is a chemical compound with the molecular formula C8H12N2O2S . It has a molecular weight of 200.26 . The compound is used in proteomics research .


Molecular Structure Analysis

The InChI code for “5-Amino-n,2-dimethylbenzenesulfonamide” is 1S/C8H12N2O2S/c1-6-3-4-7 (9)5-8 (6)13 (11,12)10-2/h3-5,10H,9H2,1-2H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

Proteomics Research

“5-Amino-n,2-dimethylbenzenesulfonamide” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various proteomics applications, such as protein identification, protein-protein interaction studies, and the study of post-translational modifications.

Biochemical Research

This compound is classified as a biochemical , indicating its use in biochemical research . Biochemical research involves the study of the chemical substances and vital processes occurring in living organisms. This could include studying metabolic pathways, DNA/RNA processes, enzymology, and more.

Antiproliferative Agents

There is research into the use of “5-Amino-n,2-dimethylbenzenesulfonamide” derivatives as potential antiproliferative agents . Antiproliferative agents inhibit or prevent the maturation and proliferation of cells, which is particularly useful in the context of cancer research.

Chemical Synthesis

Given its specific molecular structure, “5-Amino-n,2-dimethylbenzenesulfonamide” could be used in chemical synthesis . It could serve as a building block in the synthesis of more complex molecules for various research applications.

properties

IUPAC Name

5-amino-N,2-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-6-3-4-7(9)5-8(6)13(11,12)10-2/h3-5,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDDMEMUOZNKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284374
Record name 5-amino-n,2-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834929
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Amino-n,2-dimethylbenzenesulfonamide

CAS RN

6274-17-5
Record name 6274-17-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36996
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-amino-n,2-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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